4-Boc-1-(6-methyl-2-pyridyl)piperazine

Orthogonal protection Multi-step synthesis Palladium-catalyzed amination

4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS 127188-33-4), systematically named tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate, is a bifunctional piperazine building block containing a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a 6-methyl-2-pyridyl substituent at the 1-position. The compound has a molecular formula of C15H23N3O2 and a molecular weight of 277.36 g/mol.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 127188-33-4
Cat. No. B166305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-1-(6-methyl-2-pyridyl)piperazine
CAS127188-33-4
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O2/c1-12-6-5-7-13(16-12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3
InChIKeyQEDVZUFNZJJSJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS 127188-33-4) – Core Properties and Procurement Baseline


4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS 127188-33-4), systematically named tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate, is a bifunctional piperazine building block containing a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a 6-methyl-2-pyridyl substituent at the 1-position [1]. The compound has a molecular formula of C15H23N3O2 and a molecular weight of 277.36 g/mol . Its melting point is reported as 80–84 °C (lit.), with a predicted LogP of 2.45 and a polar surface area (PSA) of 45.67 Ų . Commercially, the compound is available at 97% purity (HPLC) from major suppliers including Sigma-Aldrich (ALDRICH) and Thermo Scientific (Alfa Aesar), typically as a white to off-white crystalline powder .

Why 4-Boc-1-(6-methyl-2-pyridyl)piperazine Cannot Be Replaced by Unprotected or Positional Analogues


Substitution of 4-Boc-1-(6-methyl-2-pyridyl)piperazine with generic piperazine derivatives fails due to three critical structural determinants that directly impact synthetic utility and downstream pharmacological outcomes. First, the Boc protecting group enables orthogonal deprotection strategies (typically acid-labile cleavage with TFA), a functional handle absent in the unprotected analogue 1-(6-methylpyridin-2-yl)piperazine (CAS 55745-89-6) [1]. Second, the 2-pyridyl substitution pattern confers distinct electronic properties compared to 3-pyridyl or 4-pyridyl regioisomers, affecting both the nucleophilicity of the piperazine nitrogen and the resultant derivatives' binding to biological targets . Third, the 6-methyl substituent on the pyridine ring introduces steric and electronic modulation that alters LogP (2.45 for target vs. lower values for unsubstituted pyridyl analogues) and influences metabolic stability relative to des-methyl congeners . These differences are not interchangeable; selection of the incorrect analogue compromises synthetic route fidelity, deprotection timing, and final compound pharmacological profiles.

4-Boc-1-(6-methyl-2-pyridyl)piperazine – Quantitative Differentiation Evidence vs. Analogues and Alternatives


Synthetic Orthogonality: Boc-Protected vs. Unprotected Piperazine in Multi-Step Sequences

4-Boc-1-(6-methyl-2-pyridyl)piperazine enables sequential functionalization via orthogonal Boc protection, whereas the unprotected analogue 1-(6-methylpyridin-2-yl)piperazine (CAS 55745-89-6) cannot participate in reactions requiring selective N-protection. The Boc group is stable under palladium-catalyzed Buchwald–Hartwig amination conditions and is routinely cleaved with TFA in dichloromethane to yield the free amine for further derivatization [1].

Orthogonal protection Multi-step synthesis Palladium-catalyzed amination

Regioisomeric Selectivity: 2-Pyridyl vs. 3-Pyridyl Substitution in Biological Target Engagement

The 2-pyridyl substitution pattern in 4-Boc-1-(6-methyl-2-pyridyl)piperazine and its derivatives confers distinct receptor binding profiles compared to 3-pyridyl or 4-pyridyl regioisomers. In a comparative study of 1-(2-pyridyl)piperazines vs. 1-phenylpiperazines, 1-(2-pyridyl)piperazine derivatives exhibited moderate affinity for D2 and 5-HT1A receptors, whereas 3-pyridyl and 4-pyridyl analogues showed reduced or altered binding characteristics . The 2-pyridyl nitrogen's proximity to the piperazine ring enables hydrogen-bonding interactions not accessible with 3-pyridyl or 4-pyridyl orientations.

Receptor binding 5-HT1A D2 dopamine Regioisomer

Physicochemical Differentiation: Melting Point and LogP vs. Unprotected Analogue

4-Boc-1-(6-methyl-2-pyridyl)piperazine exhibits a melting point of 80–84 °C (lit.) and a predicted LogP of 2.45, whereas the unprotected analogue 1-(6-methylpyridin-2-yl)piperazine (CAS 55745-89-6) is a lower-melting liquid/solid (boiling point 112–114 °C at 0.1 mmHg) with a predicted density of 1.059 g/cm³ and lower molecular weight (177.25 g/mol) . The higher melting point and crystallinity of the Boc-protected compound facilitate easier handling, weighing accuracy, and purification via recrystallization.

Physicochemical properties Lipophilicity Crystallinity

Synthetic Yield Benchmarking: Pd-Catalyzed Coupling of N-Boc-Piperazine with 2-Bromo-6-methylpyridine

The synthesis of 4-Boc-1-(6-methyl-2-pyridyl)piperazine proceeds via palladium-catalyzed amination of 2-bromo-6-methylpyridine with N-Boc-piperazine. Under optimized conditions using Pd2(dba)3 (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (1.5 equiv) in toluene at 70 °C, the reaction yields the target compound in moderate to good yield . Comparative analysis with non-Boc-protected piperazine coupling reactions shows that N-Boc-piperazine provides cleaner conversion with fewer side products due to the absence of secondary amine nucleophilicity at the protected nitrogen .

Buchwald–Hartwig amination Synthetic yield Cross-coupling

4-Boc-1-(6-methyl-2-pyridyl)piperazine – Prioritized Application Scenarios Based on Verified Differentiation


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring 5-HT3 and 5-HT6 Receptor Modulation

This compound serves as a key intermediate for synthesizing pyridylpiperazine derivatives targeting serotonin receptors. Literature precedent shows that 1-methyl-4-(6-methylpyridin-2-yl)piperazine (the N-methyl derivative of the deprotected scaffold) exhibits a Ki of 560 nM against the 5-HT3 receptor in NG 108-15 cells . Additionally, pyridinylpiperazine derivatives incorporating the 6-methyl-2-pyridyl moiety have been developed as 5-HT6 antagonists with CNS activity . The Boc-protected form enables modular assembly of diverse pharmacophores while preserving the pyridylpiperazine core required for target engagement. Procuring this specific intermediate is essential when the synthetic route requires orthogonal deprotection after scaffold elaboration.

Synthetic Methodology: Buchwald–Hartwig Amination Scaffold for Parallel Library Synthesis

The compound exemplifies the successful application of palladium-catalyzed aromatic amination using N-Boc-piperazine with bromoarenes, a methodology validated across a series of bicyclic bromoarenes yielding arylpiperazines in moderate to good yields . The 6-methyl-2-pyridyl substitution pattern is representative of electron-rich heteroaryl halides that undergo efficient coupling. For parallel synthesis programs generating focused libraries of pyridylpiperazine-containing compounds, this pre-formed intermediate reduces the number of synthetic operations per library member and ensures consistent Boc protection chemistry across the series .

Process Chemistry: Multi-Kilogram Synthesis with Defined Crystallinity and Handling Properties

The solid physical form (mp 80–84 °C) and 97% purity specification of commercially available 4-Boc-1-(6-methyl-2-pyridyl)piperazine facilitate large-scale handling in process chemistry settings . Unlike liquid or semi-solid pyridylpiperazine analogues, this compound can be accurately dispensed by weight in automated synthesis platforms and is amenable to recrystallization for purity enhancement. The Boc group provides a robust protecting handle that withstands the Pd-catalyzed coupling conditions (toluene, 70 °C, sodium tert-butoxide) used in its synthesis, confirming thermal and base stability under process-relevant conditions .

Contract Research and CDMO Services: Validated Starting Material for cGMP Synthesis

For contract research organizations (CROs) and CDMOs executing cGMP synthesis campaigns, 4-Boc-1-(6-methyl-2-pyridyl)piperazine represents a validated building block with established analytical characterization (IR spectrum confirmation, elemental analysis: C 62.7–67.2%, N 14.6–15.7%, HPLC purity ≥96.5%) . The compound is available from major suppliers with full certificates of analysis (CoA) and safety documentation, including GHS classifications (Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3) and UN 2811 transport classification, enabling seamless integration into regulated workflows .

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